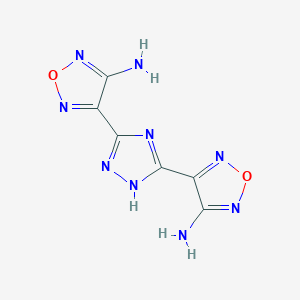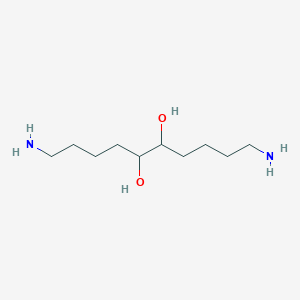
1,10-Diaminodecane-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Diaminodecane-5,6-diol is an organic compound with the molecular formula C10H24N2O2 It is a diamine-diol, meaning it contains both amine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Diaminodecane-5,6-diol can be synthesized through several methods. One common approach involves the reduction of dicarbonyl compounds to diols. For instance, the reduction of 1,10-decanedione using reducing agents like sodium borohydride or lithium aluminum hydride can yield 1,10-decanediol, which can then be aminated to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of decanedione followed by amination. The reaction conditions typically include elevated temperatures and pressures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,10-Diaminodecane-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amine groups can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of decanedione derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
1,10-Diaminodecane-5,6-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its bifunctional nature.
Mechanism of Action
The mechanism of action of 1,10-diaminodecane-5,6-diol involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make it useful in modifying the activity of enzymes and other proteins .
Comparison with Similar Compounds
1,10-Decanediamine: Lacks the hydroxyl groups, making it less versatile in chemical reactions.
1,10-Decanediol: Lacks the amine groups, limiting its applications in biological systems.
1,6-Hexanediamine: Shorter chain length, resulting in different physical and chemical properties.
Uniqueness: 1,10-Diaminodecane-5,6-diol is unique due to its combination of amine and hydroxyl functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This bifunctionality makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
189013-07-8 |
|---|---|
Molecular Formula |
C10H24N2O2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1,10-diaminodecane-5,6-diol |
InChI |
InChI=1S/C10H24N2O2/c11-7-3-1-5-9(13)10(14)6-2-4-8-12/h9-10,13-14H,1-8,11-12H2 |
InChI Key |
CLGAPUZUEWJSGB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CC(C(CCCCN)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



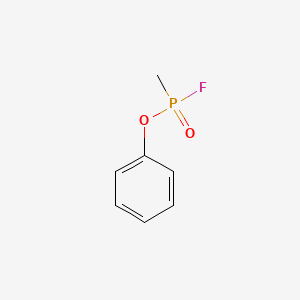
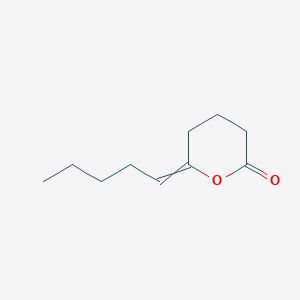

![2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile](/img/structure/B14262287.png)

![3,3-Diphenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B14262301.png)
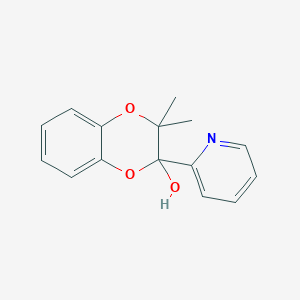
![1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14262312.png)
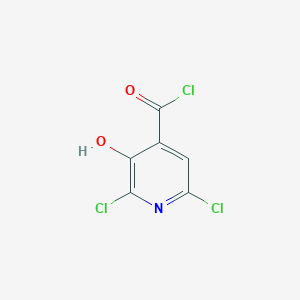
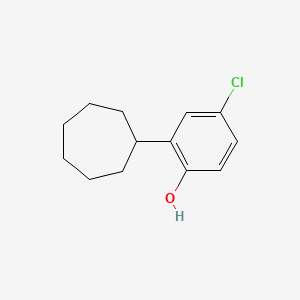
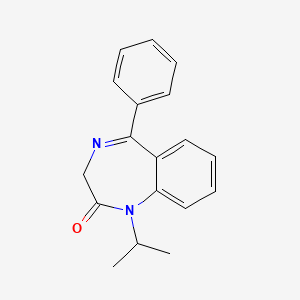
![2-{[3-(Pentadec-8-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14262344.png)
